1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a hydroxypiperidine moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the hydroxypiperidine moiety: This can be done through a nucleophilic substitution reaction, where the hydroxypiperidine group is attached to the triazole ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the hydroxypiperidine moiety can influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide can be compared with other compounds that have similar structural features, such as:
This compound: This compound shares the triazole ring and chlorophenyl group but may differ in the substituents attached to the triazole ring.
This compound: This compound has a similar triazole ring but may have different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2/c18-14-5-3-13(4-6-14)10-23-12-16(20-21-23)17(25)19-7-9-22-8-1-2-15(24)11-22/h3-6,12,15,24H,1-2,7-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEYISRCJSUHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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